O-Demethyl apixaban
CAS No.: 503612-76-8
Cat. No.: VC21348637
Molecular Formula: C24H23N5O4
Molecular Weight: 445.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 503612-76-8 |
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Molecular Formula | C24H23N5O4 |
Molecular Weight | 445.5 g/mol |
IUPAC Name | 1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Standard InChI | InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32) |
Standard InChI Key | HGHLWAZFIGRAOT-UHFFFAOYSA-N |
SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O |
Canonical SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O |
Appearance | Solid powder |
Chemical Structure and Properties
Molecular Structure
O-Demethyl apixaban, also known as O-Desmethyl apixaban or 4-Demethoxy-4-hydroxy Apixaban, has the molecular formula C24H23N5O4 . Its IUPAC name is 1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide . The compound essentially differs from apixaban by the replacement of a methoxy group with a hydroxyl group, resulting from demethylation during metabolism.
Physical and Chemical Properties
The physical and chemical properties of O-Demethyl apixaban are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C24H23N5O4 |
Molecular Weight | 445.5 g/mol |
CAS Number | 503612-76-8 |
Solubility | Water-soluble |
State | Solid |
Structural Characteristic | Hydroxyl group replacing methoxy group of apixaban |
O-Demethyl apixaban is characterized by its improved water solubility compared to the parent compound, which has implications for its distribution and elimination within the body . The presence of a hydroxyl group in place of the methoxy group contributes to this enhanced solubility profile.
Structural Identifiers
Several identifiers help in precisely identifying O-Demethyl apixaban in chemical databases and research:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32) |
InChIKey | HGHLWAZFIGRAOT-UHFFFAOYSA-N |
SMILES | C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O |
UniI | SJ0XFQ18OA |
Formation and Metabolism
Metabolic Pathway
O-Demethyl apixaban is formed through the O-demethylation of apixaban, which is one of the primary metabolic pathways for the parent compound . This transformation occurs primarily via cytochrome P450 (CYP) enzymes, with CYP3A4/5 playing a major role, though other enzymes including CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 also contribute to a lesser extent .
The metabolic pathways of apixaban that lead to the formation of O-Demethyl apixaban include O-demethylation, hydroxylation, and subsequent sulfation of hydroxylated O-demethyl apixaban . These processes represent important routes by which the body transforms and eliminates apixaban.
Significance in Apixaban Metabolism
In plasma, while apixaban remains the major circulating component, O-Demethyl apixaban sulfate has been identified as a significant metabolite . This indicates that after O-demethylation, the resulting O-Demethyl apixaban undergoes further metabolism through sulfation, forming O-Demethyl apixaban sulfate, which is stable and water-soluble .
Pharmacokinetics
Elimination Pathways
O-Demethyl apixaban contributes to the multiple elimination pathways of apixaban, which include metabolism, biliary excretion, and renal elimination . The formation of O-Demethyl apixaban is part of the metabolic component of apixaban clearance, which works alongside direct excretion mechanisms.
Studies have shown that apixaban and its metabolites are recovered in both urine and feces, with approximately half of the administered dose being recovered as the parent drug . This suggests that metabolism to compounds like O-Demethyl apixaban accounts for a substantial portion of apixaban elimination.
Pharmacokinetic Parameters
Analytical Considerations
Detection and Quantification
O-Demethyl apixaban can be detected and quantified in biological samples using validated liquid chromatography-tandem mass spectroscopy methods . These analytical approaches are crucial for studying the pharmacokinetics of apixaban and its metabolites in research and clinical settings.
The detection of O-Demethyl apixaban in plasma samples typically involves sample collection with citrate, storage at -20°C, and analysis using sensitive chromatographic techniques with appropriate quality control measures .
Research Significance and Applications
Role in Pharmacokinetic Studies
O-Demethyl apixaban serves as an important marker in pharmacokinetic studies of apixaban. Its formation and presence in circulation provide insights into the metabolic processes affecting apixaban disposition and may help predict drug-drug interactions involving metabolic pathways .
Clinical Implications
Understanding the formation and properties of O-Demethyl apixaban has clinical implications for the use of apixaban in diverse patient populations. The metabolic transformation of apixaban to O-Demethyl apixaban contributes to the predictable pharmacokinetic profile of apixaban, which allows for fixed dosing without routine monitoring in most clinical scenarios .
The formation of O-Demethyl apixaban may be influenced by factors affecting CYP enzyme activity, which could potentially impact the efficacy and safety of apixaban therapy in certain patient groups or in the context of polypharmacy.
Research Applications
O-Demethyl apixaban is valuable in research settings for:
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Studying the metabolism and elimination of apixaban
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Investigating potential drug-drug interactions involving apixaban
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Developing and validating analytical methods for detecting and quantifying apixaban and its metabolites
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Understanding the structure-activity relationships of factor Xa inhibitors
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